molecular formula C12H28ClNO4Si B14645805 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL CAS No. 56683-35-3

1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL

Cat. No.: B14645805
CAS No.: 56683-35-3
M. Wt: 313.89 g/mol
InChI Key: YHRORIMYPXDXQW-UHFFFAOYSA-N
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Description

1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is an organosilane compound that combines both organic and inorganic properties It is characterized by the presence of a chloro group, an amino group, and a triethoxysilyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL typically involves the reaction of 3-chloropropanol with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloropropanol+3-(triethoxysilyl)propylamine1-Chloro-3-[3-(triethoxysilyl)propyl]aminopropan-2-OL\text{3-chloropropanol} + \text{3-(triethoxysilyl)propylamine} \rightarrow \text{this compound} 3-chloropropanol+3-(triethoxysilyl)propylamine→1-Chloro-3-[3-(triethoxysilyl)propyl]aminopropan-2-OL

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanols.

    Condensation: The silanol groups can further condense to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Condensation: Often facilitated by acidic or basic catalysts.

Major Products

    Substitution: Formation of new compounds with different functional groups.

    Hydrolysis: Formation of silanols.

    Condensation: Formation of siloxane networks.

Scientific Research Applications

1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biomolecule immobilization.

    Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, while the amino group can interact with various biomolecules. This dual functionality allows the compound to act as a versatile linker in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Triethoxysilyl)propylamine: Similar structure but lacks the chloro group.

    3-Chloropropyltriethoxysilane: Similar structure but lacks the amino group.

    3-(Trimethoxysilyl)-1-propanethiol: Contains a thiol group instead of an amino group.

Uniqueness

1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is unique due to the presence of both a chloro group and an amino group, which provides it with distinct reactivity and functionality compared to its analogs. This makes it particularly useful in applications requiring specific interactions with both organic and inorganic substrates.

Properties

CAS No.

56683-35-3

Molecular Formula

C12H28ClNO4Si

Molecular Weight

313.89 g/mol

IUPAC Name

1-chloro-3-(3-triethoxysilylpropylamino)propan-2-ol

InChI

InChI=1S/C12H28ClNO4Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-14-11-12(15)10-13/h12,14-15H,4-11H2,1-3H3

InChI Key

YHRORIMYPXDXQW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNCC(CCl)O)(OCC)OCC

Origin of Product

United States

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